molecular formula C17H14BrNO3 B2751961 5-Bromo-1-(2-(m-tolyloxy)ethyl)indoline-2,3-dione CAS No. 862691-54-1

5-Bromo-1-(2-(m-tolyloxy)ethyl)indoline-2,3-dione

Cat. No.: B2751961
CAS No.: 862691-54-1
M. Wt: 360.207
InChI Key: FYVIOHDYKDLKOR-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-(m-tolyloxy)ethyl)indoline-2,3-dione is a synthetic organic compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5-position of the indoline ring, an ethyl linker attached to a m-tolyloxy group, and a dione functionality at the 2,3-positions of the indoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-(m-tolyloxy)ethyl)indoline-2,3-dione typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethyl Linker: The ethyl linker can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent.

    Attachment of the m-Tolyloxy Group: The m-tolyloxy group can be attached via an etherification reaction using m-tolyl alcohol and a suitable activating agent like tosyl chloride.

    Formation of the Dione Functionality: The dione functionality at the 2,3-positions of the indoline ring can be introduced through an oxidation reaction using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-(m-tolyloxy)ethyl)indoline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the dione functionality to other functional groups like alcohols or amines.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can yield a variety of new derivatives with different functional groups.

Scientific Research Applications

5-Bromo-1-(2-(m-tolyloxy)ethyl)indoline-2,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Used in the development of new materials, such as polymers and dyes, and as a precursor for the synthesis of other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindoline-2,3-dione: Lacks the ethyl linker and m-tolyloxy group, making it less complex and potentially less active.

    1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-Bromo-1-(2-(p-tolyloxy)ethyl)indoline-2,3-dione: Similar structure but with a p-tolyloxy group instead of an m-tolyloxy group, which may influence its properties.

Uniqueness

5-Bromo-1-(2-(m-tolyloxy)ethyl)indoline-2,3-dione is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom, ethyl linker, m-tolyloxy group, and dione functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-1-[2-(3-methylphenoxy)ethyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3/c1-11-3-2-4-13(9-11)22-8-7-19-15-6-5-12(18)10-14(15)16(20)17(19)21/h2-6,9-10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVIOHDYKDLKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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